Ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate
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Overview
Description
Ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse pharmacological activities . This compound features a piperidine ring, a pyridazine moiety, and an ester functional group, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Pyridazine Moiety: The pyridazine ring can be introduced via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Esterification: The final step involves esterification of the intermediate compound with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols, acidic or basic medium.
Major Products Formed
Scientific Research Applications
Ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Ethyl 2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2-(pyridin-3-yloxy)piperidin-1-yl)acetate: Similar structure but with a pyridine moiety instead of a pyridazine moiety.
Ethyl 2-oxo-2-(pyridazin-3-yloxy)piperidin-1-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Ethyl 2-oxo-2-(pyridazin-3-yloxy)piperidin-1-yl)butanoate: Similar structure but with a butanoate ester instead of an acetate ester.
These compounds share similar structural features but differ in their specific functional groups, which can influence their chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O4 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)acetate |
InChI |
InChI=1S/C13H17N3O4/c1-2-19-13(18)12(17)16-8-4-5-10(9-16)20-11-6-3-7-14-15-11/h3,6-7,10H,2,4-5,8-9H2,1H3 |
InChI Key |
NRBZWWUTPOCCMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCCC(C1)OC2=NN=CC=C2 |
Origin of Product |
United States |
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